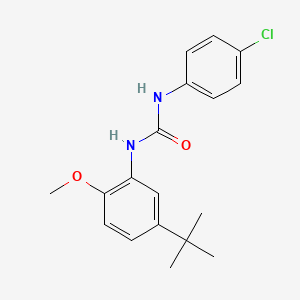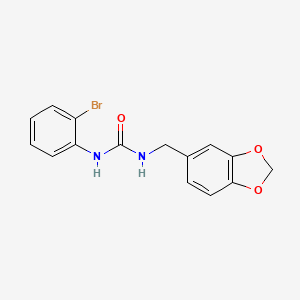
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)urea
Übersicht
Beschreibung
N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)urea, also known as terbuthylazine, is a herbicide that belongs to the triazine family of compounds. It is widely used in agriculture to control weeds in crops such as corn, sorghum, and sugarcane. Terbuthylazine is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane involves the inhibition of the electron transport chain in the chloroplasts of plants. Specifically, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This leads to the disruption of the electron transport chain, which ultimately results in the production of reactive oxygen species and the death of the plant.
Biochemical and Physiological Effects
Terbuthylazine has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the photosynthetic rate, carbohydrate metabolism, and protein synthesis in plants. In addition, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in lab experiments is its high potency and specificity for inhibiting photosynthesis. This makes it a useful tool for studying the photosynthetic process in plants. However, one limitation is that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane can be toxic to some organisms, which may limit its use in certain experiments. In addition, the use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in agriculture has raised concerns about its potential impact on the environment and human health.
Zukünftige Richtungen
There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane. One area of interest is the development of new herbicides that are more effective and have fewer environmental and health risks than current herbicides. Another area of interest is the use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane as a potential treatment for cancer and other diseases. Further research is needed to determine the safety and efficacy of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in humans and to identify the mechanisms underlying its antiproliferative and cytotoxic effects.
Wissenschaftliche Forschungsanwendungen
Terbuthylazine has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It works by inhibiting the photosynthesis process in plants, which leads to the death of the weed. Terbuthylazine has also been studied for its potential use in the treatment of certain diseases, such as cancer and malaria. Research has shown that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane has antiproliferative and cytotoxic effects on cancer cells and can inhibit the growth of the malaria parasite.
Eigenschaften
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(4-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-18(2,3)12-5-10-16(23-4)15(11-12)21-17(22)20-14-8-6-13(19)7-9-14/h5-11H,1-4H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRKTHMSSIPIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-2-methoxyphenyl)-3-(4-chlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(5-ethyl-2-thienyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4750269.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4750280.png)
![N-[4-(difluoromethoxy)phenyl]-1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4750287.png)
![1-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4750293.png)
![{[5-(3,5-dichlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B4750299.png)
![N-isopropyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4750304.png)

![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-3-propoxybenzamide](/img/structure/B4750319.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4750323.png)
![methyl 5-methyl-2-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4750331.png)
![2-[(4-chlorobenzyl)thio]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4750335.png)
![ethyl 4-[(2-hydroxyethyl)amino]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B4750350.png)
![ethyl 3-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4750361.png)